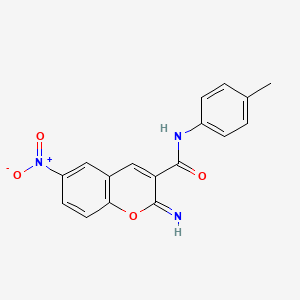
2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- is a complex organic compound with a unique structure that includes a benzopyran ring, a carboxamide group, and nitro and imino substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- typically involves multi-step organic reactions. The starting materials often include benzopyran derivatives, which undergo nitration to introduce the nitro group. Subsequent reactions involve the introduction of the carboxamide and imino groups through amide formation and imination reactions, respectively. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.
科学的研究の応用
2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the imino and carboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-chloro-
- 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-bromo-
- 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-fluoro-
Uniqueness
The uniqueness of 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
300588-70-9 |
|---|---|
分子式 |
C17H13N3O4 |
分子量 |
323.30 g/mol |
IUPAC名 |
2-imino-N-(4-methylphenyl)-6-nitrochromene-3-carboxamide |
InChI |
InChI=1S/C17H13N3O4/c1-10-2-4-12(5-3-10)19-17(21)14-9-11-8-13(20(22)23)6-7-15(11)24-16(14)18/h2-9,18H,1H3,(H,19,21) |
InChIキー |
PPKUNHIIDGNUBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


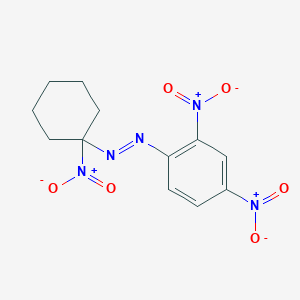

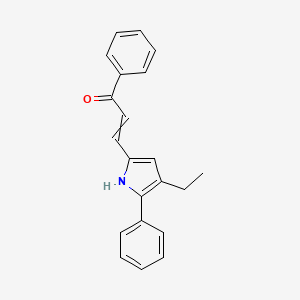
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
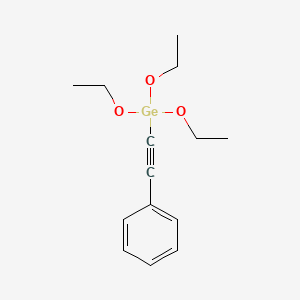
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
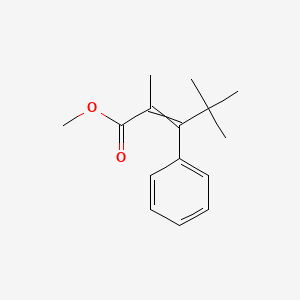
![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)
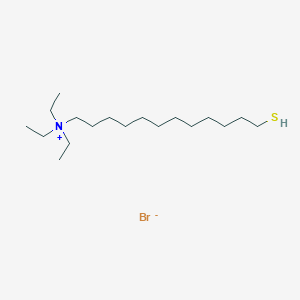

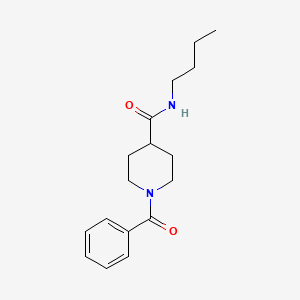
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
